molecular formula C20H34N4O2S B10937309 2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide CAS No. 828278-18-8

2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide

Cat. No.: B10937309
CAS No.: 828278-18-8
M. Wt: 394.6 g/mol
InChI Key: XFWIPMWXYJKMCK-UHFFFAOYSA-N
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Description

2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide is a complex organic compound that features an adamantane moiety, a morpholine ring, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylamine with acetic anhydride to form 1-adamantylacetamide. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The hydrazinecarbothioamide group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetamide: A simpler derivative of adamantane with similar structural features.

    2-(1-Adamantyl)ethylamine: Another adamantane derivative with potential bioactive properties.

    N-(3-Morpholinopropyl)carbothioamide: A compound with a similar functional group but lacking the adamantane moiety.

Uniqueness

2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide is unique due to the combination of its adamantane, morpholine, and hydrazinecarbothioamide groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds. The presence of the adamantane moiety, in particular, contributes to its stability and potential bioactivity.

Properties

CAS No.

828278-18-8

Molecular Formula

C20H34N4O2S

Molecular Weight

394.6 g/mol

IUPAC Name

1-[[2-(1-adamantyl)acetyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C20H34N4O2S/c25-18(14-20-11-15-8-16(12-20)10-17(9-15)13-20)22-23-19(27)21-2-1-3-24-4-6-26-7-5-24/h15-17H,1-14H2,(H,22,25)(H2,21,23,27)

InChI Key

XFWIPMWXYJKMCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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